

Foreword: The Scientific Imperative for Comprehensive Characterization

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Compound of Interest

Compound Name: *Ethyl 2,2-difluoro-2-(p-tolyl)acetate*

CAS No.: 131323-06-3

Cat. No.: B169651

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In the landscape of modern chemical research, particularly within drug discovery and materials science, the introduction of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. **Ethyl 2,2-difluoro-2-(p-tolyl)acetate** is a prime exemplar of such a strategically fluorinated building block. Its structural motifs—a gem-difluoroalpha-aryl ester—position it as a valuable synthon for creating more complex and potentially bioactive compounds.

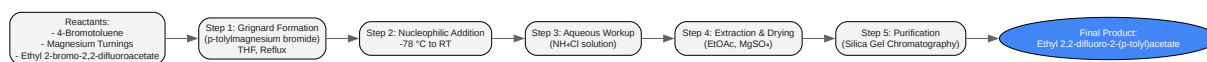
This guide is crafted not as a mere repository of data but as a methodological framework for the rigorous characterization of this compound. It is intended for the practicing researcher and scientist, for whom understanding the "why" behind an experimental choice is as critical as the "how." We will dissect the synthesis and analytical workflows, grounding our discussion in the fundamental principles that ensure data integrity and reproducibility. By treating each protocol as a self-validating system, we aim to provide a trustworthy and authoritative resource for professionals in the field.

Molecular Identity and Structural Framework

A complete characterization begins with an unambiguous definition of the molecule's structure and fundamental properties.

- IUPAC Name: Ethyl 2,2-difluoro-2-(4-methylphenyl)acetate
- Synonyms: **Ethyl 2,2-difluoro-2-(p-tolyl)acetate**
- CAS Number: 131323-06-3
- Molecular Formula: C₁₁H₁₂F₂O₂
- Molecular Weight: 214.21 g/mol

The structure combines a p-tolyl group, valued for its specific steric and electronic contributions, with a difluoroacetate ethyl ester. The geminal fluorine atoms at the alpha-carbon create a polarized and sterically hindered center, which is key to its chemical behavior and potential applications.



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Caption: Proposed synthetic workflow for the target compound.

Protocol 2.1: Synthesis via Grignard Reaction

- Grignard Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or a crystal of iodine. Once initiated, add the remaining 4-bromotoluene solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir at reflux for 1 hour to ensure complete formation of the Grignard reagent.
- Nucleophilic Addition: Cool the freshly prepared p-tolylmagnesium bromide solution to -78 °C (dry ice/acetone bath). Add a solution of ethyl 2-bromo-2,2-difluoroacetate (1.1 eq) in

anhydrous THF dropwise over 30 minutes. The causality here is critical: a low temperature is maintained to prevent side reactions and ensure controlled addition.

- **Reaction Quench:** After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Workup and Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc). Combine the organic layers.
- **Drying and Concentration:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed through a suite of analytical techniques. The following sections detail the expected outcomes from primary spectroscopic methods, based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution. We will examine ¹H, ¹³C, and ¹⁹F NMR.

Protocol 3.1.1: NMR Sample Preparation and Acquisition

- Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

- Acquire ^1H , ^{13}C , and ^{19}F spectra on a 400 MHz (or higher) spectrometer.

^1H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.4-7.5	Doublet	2H	Ar-H (ortho to CF_2)	Aromatic protons deshielded by the electron-withdrawing ester and fluorine groups.
~ 7.2-7.3	Doublet	2H	Ar-H (meta to CF_2)	Aromatic protons adjacent to the methyl group.
~ 4.3-4.4	Quartet	2H	-O-CH ₂ -CH ₃	Methylene protons are adjacent to three methyl protons ($n+1=4$).
~ 2.3-2.4	Singlet	3H	Ar-CH ₃	Tolyl methyl group protons with no adjacent proton neighbors.
~ 1.3-1.4	Triplet	3H	-O-CH ₂ -CH ₃	Methyl protons are adjacent to two methylene protons ($n+1=3$).

^{13}C NMR Analysis: The carbon NMR spectrum reveals all unique carbon environments. The key feature will be the splitting of carbon signals due to coupling with the fluorine atoms (J-coupling).

Predicted Shift (δ , ppm)	Splitting (JCF)	Assignment	Rationale
~ 165	Triplet (small J)	C=O	Carbonyl carbon, weakly coupled to the two geminal fluorine atoms.
~ 139	Singlet	Ar-C-CH ₃	Quaternary aromatic carbon para to the ester group.
~ 130	Singlet	Ar-CH (meta)	Aromatic methine carbons.
~ 127	Triplet (small J)	Ar-CH (ortho)	Aromatic methine carbons ortho to the CF ₂ group, showing coupling.
~ 125	Triplet (large J)	Ar-C-CF ₂	Quaternary aromatic carbon directly attached to the CF ₂ group, showing a large one-bond C-F coupling.
~ 115	Triplet (very large J)	-CF ₂ -	The gem-difluoro carbon will be a triplet due to coupling with the two fluorine atoms and will be significantly shifted upfield.
~ 63	Singlet	-O-CH ₂ -CH ₃	Ethyl ester methylene carbon.
~ 21	Singlet	Ar-CH ₃	Tolyl methyl carbon.

~ 14	Singlet	-O-CH ₂ -CH ₃	Ethyl ester methyl carbon.
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¹⁹F NMR Analysis: This experiment directly observes the fluorine nuclei. For this molecule, a single signal is expected as the two fluorine atoms are chemically equivalent.

Predicted Shift (δ, ppm)	Multiplicity	Assignment
-90 to -110	Singlet	-CF ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Protocol 3.2.1: ATR-IR Spectroscopy

- Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.
- Acquire a background spectrum.
- Place a small drop of the neat liquid sample onto the crystal.
- Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

Frequency (cm ⁻¹)	Intensity	Vibration	Assignment
~ 3050-2900	Medium	C-H stretch	Aromatic and Aliphatic C-H
~ 1750-1770	Strong	C=O stretch	Ester carbonyl
~ 1610, 1515	Medium	C=C stretch	Aromatic ring
~ 1300-1100	Very Strong	C-F stretch	Gem-difluoro group
~ 1250-1050	Strong	C-O stretch	Ester C-O bonds

Mass Spectrometry (MS)

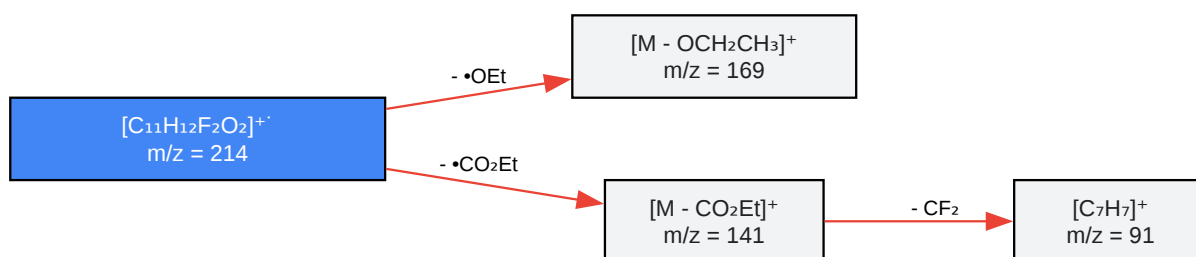
MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which further confirms its structure.

Protocol 3.3.1: GC-MS Analysis

- Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
- Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).
- Use an electron ionization (EI) source at 70 eV.
- Analyze the resulting mass spectrum for the molecular ion and key fragment ions.

Predicted Fragmentation:

- Molecular Ion (M^+): $m/z = 214$.
- Key Fragments:
 - $m/z = 169$: Loss of the ethoxy group ($\bullet\text{OCH}_2\text{CH}_3$).
 - $m/z = 141$: Loss of the entire carboxylate group ($\bullet\text{CO}_2\text{Et}$).
 - $m/z = 91$: Tropylium ion (C_7H_7^+), characteristic of tolyl-containing compounds.
 - $m/z = 119$: $[\text{p-tolyl-CF}_2]^+$ fragment.



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Caption: Proposed major fragmentation pathway in EI-MS.

Physicochemical Properties and Safety

A comprehensive profile includes physical properties and handling guidelines, which are critical for practical applications and laboratory safety.

Physical Properties Summary

Property	Value / Description	Source / Rationale
Appearance	Colorless to pale yellow liquid	Based on common esters.
Boiling Point	> 200 °C (Predicted)	Extrapolated from analogs like ethyl 2,2-difluoro-2-phenylacetate.
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.	Typical for organic esters.
CAS Number	131323-06-3	Sigma-Aldrich. [1]

Safety and Handling

While specific toxicological data for this compound is not available, a risk assessment can be made based on structurally similar chemicals.

- Ethyl 2,2-difluoroacetate (CAS 454-31-9): Classified as causing severe skin burns and eye damage. It is also a flammable liquid. [2]* Ethyl 2,2-difluoro-2-phenylacetate (CAS 2248-46-6): Classified as causing skin and eye irritation, and may cause respiratory irritation. Prudent Safety Protocol:
- Engineering Controls: Handle in a well-ventilated chemical fume hood.
- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile or neoprene gloves.
- Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Applications in Research and Development

The true value of a chemical building block is realized in its application. **Ethyl 2,2-difluoro-2-(p-tolyl)acetate** is not an end-product but a versatile intermediate.

- Medicinal Chemistry: The difluoro(p-tolyl)methyl moiety is a bioisostere for various functional groups. It can be incorporated into lead compounds to enhance metabolic stability by blocking oxidative metabolism at the benzylic position. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides to explore structure-activity relationships.
- Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and environmental persistence of pesticides and herbicides.
- Materials Science: Fluorinated esters can be used in the synthesis of specialized polymers and liquid crystals, leveraging the unique properties imparted by the fluorine atoms.

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Sources

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- 2. Ethyl difluoroacetate | C₄H₆F₂O₂ | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
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